
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ester functional group at the 2-position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a condensation mechanism, followed by cyclization to form the pyrrole ring. The reaction conditions typically involve heating the reaction mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active pyrrole derivative, which can then exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3-phenyl-1H-pyrrole-2-carboxylate: Lacks the ethyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Contains a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.
3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which may have different solubility and reactivity compared to the ester.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 3-(4-ethylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-11-5-7-12(8-6-11)13-9-10-16-14(13)15(17)18-4-2/h5-10,16H,3-4H2,1-2H3 |
Clé InChI |
QVVJZUAPMQTJNV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


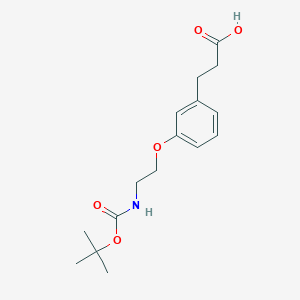
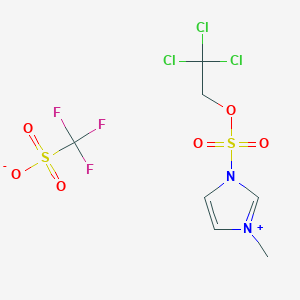
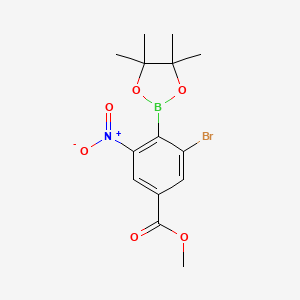
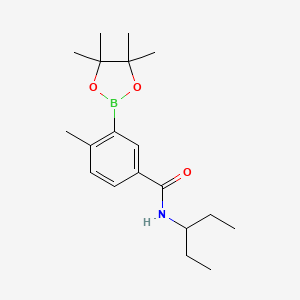
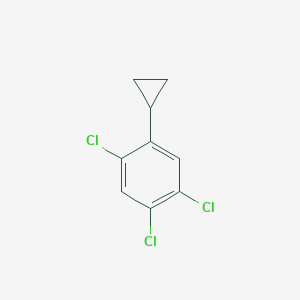
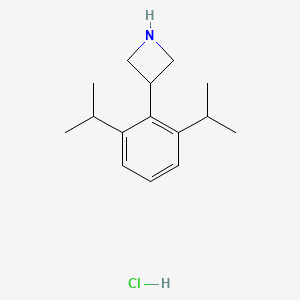
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-pyrrolidin-1-yl-phenylamine](/img/structure/B13720066.png)

